3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
CAS No.: 1219971-99-9
Cat. No.: VC2560757
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride - 1219971-99-9](/images/structure/VC2560757.png)
Specification
CAS No. | 1219971-99-9 |
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Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.72 g/mol |
IUPAC Name | 3-(2-prop-2-enoxyethoxymethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-2-5-12-6-7-13-9-10-3-4-11-8-10;/h2,10-11H,1,3-9H2;1H |
Standard InChI Key | RWFZZKXWCKDRLO-UHFFFAOYSA-N |
SMILES | C=CCOCCOCC1CCNC1.Cl |
Canonical SMILES | C=CCOCCOCC1CCNC1.Cl |
Introduction
Chemical Structure and Properties
Physical Properties
Based on the properties of related compounds, 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride likely exists as a crystalline solid at room temperature. The compound would be expected to have properties similar to those of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride, which has a molecular weight of 177.67 g/mol . Given its extended structure with additional ethoxy functionality, 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride would have a higher molecular weight.
The predicted physical properties include:
Property | Predicted Value | Basis of Prediction |
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Molecular Weight | ~221.73 g/mol | Calculated based on molecular formula |
Physical State | Crystalline solid | Common for hydrochloride salts of amines |
Solubility | Highly soluble in water and polar solvents | Characteristic of hydrochloride salts |
Hydrogen Bond Donors | 2 | From the protonated nitrogen and structural analysis |
Hydrogen Bond Acceptors | 3 | From the nitrogen and two oxygen atoms |
Rotatable Bonds | 6 | Based on structural analysis |
Structural Comparison with Related Compounds
The compound 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride differs from the more documented 3-[(Allyloxy)methyl]pyrrolidine hydrochloride by the inclusion of an ethoxy linker between the pyrrolidine ring and the allyloxy group. This extended ether chain likely affects the compound's reactivity, binding properties, and potential biological activities.
The addition of the ethoxy linker in 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride increases the distance between the pyrrolidine ring and the allyl group, potentially affecting its interactions with biological targets and its utility in synthetic applications.
Synthesis and Preparation
Purification Methods
Purification of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride would likely follow standard methods for similar compounds:
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Recrystallization from appropriate solvent systems (ethanol/ether mixtures are common for hydrochloride salts)
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Column chromatography for intermediates or the free base form
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Conversion between free base and salt forms to take advantage of solubility differences
For analytical purification, techniques such as preparative HPLC might be employed, particularly for research-grade material.
Biological Activity and Applications
Research Applications
The unique structure of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride makes it potentially valuable for several research applications:
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Chiral Auxiliary: The compound has been noted for potential use as a chiral auxiliary in asymmetric synthesis, where the extended chain may provide improved stereoselectivity compared to simpler derivatives.
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Medicinal Chemistry: As an intermediate in drug development, particularly for compounds targeting central nervous system disorders. The patent literature suggests that related pyrrolidine compounds may be used in developing treatments for psychopathy, drug addiction, and as antiviral agents .
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Structure-Activity Relationship Studies: The compound's extended structure provides a useful comparison point for understanding how chain length and flexibility affect the biological activity of pyrrolidine derivatives.
Comparative Analysis with Similar Compounds
The following table compares the potential applications of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride with related compounds:
Compound | Potential Applications | Advantages |
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3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride | Chiral auxiliary, medicinal chemistry intermediate | Extended reach, greater flexibility |
3-[(Allyloxy)methyl]pyrrolidine hydrochloride | Synthetic intermediate, enzyme inhibition studies | Simpler structure, established synthesis |
Pyrrolidine-containing natural alkaloids | Antioxidant, anti-inflammatory agents | Naturally occurring, established bioactivity profiles |
3-methylthiophen-2-yl derivatives | Anticonvulsant, antinociceptive activities | Demonstrated efficacy in animal models |
The extended chain in 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride likely affects its interaction with biological targets compared to the simpler 3-[(Allyloxy)methyl]pyrrolidine hydrochloride, potentially resulting in different potency or selectivity profiles.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyrrolidine ring protons, the methylene groups in the ethoxy linker, and the distinctive allyl group signals (including vinyl protons).
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¹³C NMR would confirm the carbon framework and help distinguish this compound from related derivatives.
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for:
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N-H stretching (from the protonated amine)
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C-H stretching (aliphatic and olefinic)
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C-O stretching (from the ether linkages)
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C=C stretching (from the allyl group)
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Mass Spectrometry:
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Would provide molecular weight confirmation
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Fragmentation patterns would likely show characteristic losses from the side chain
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Chromatographic Methods
For purity determination and analytical characterization, several chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase methods using C18 columns would be effective for purity determination
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UV detection at wavelengths appropriate for the unsaturated allyl group
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Gas Chromatography (GC):
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Applicable primarily to the free base form rather than the hydrochloride salt
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Would require derivatization for optimal analysis
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring during synthesis
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Visualization using ninhydrin (for the amine functionality) or UV (for the allyl group)
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Future Research Directions
Synthetic Chemistry Considerations
Future research in the synthetic chemistry of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride might focus on:
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Developing more efficient and scalable synthetic routes, potentially involving:
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One-pot procedures to reduce isolation of intermediates
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Catalytic methods for introducing the allyloxy functionality
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Green chemistry approaches to minimize waste and hazardous reagents
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Exploring the reactivity of the allyl group for further functionalization:
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Cross-metathesis reactions
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Epoxidation and subsequent ring-opening
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Hydroboration-oxidation sequences
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Utilizing the compound as a building block for more complex structures:
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Incorporation into peptide mimetics
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Development of dimeric or oligomeric structures
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Creation of libraries for structure-activity relationship studies
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